3-Benzoyl-6-ethoxyquinolin-4(1H)-one

Description

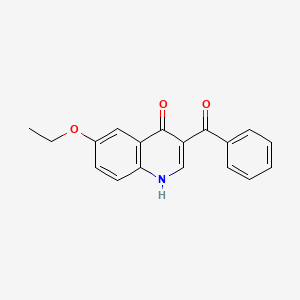

3-Benzoyl-6-ethoxyquinolin-4(1H)-one is a quinolinone derivative characterized by a benzoyl group at position 3 and an ethoxy substituent at position 6 of the quinoline core. The benzoyl group introduces electron-withdrawing effects, while the ethoxy substituent contributes to lipophilicity and steric bulk. This compound’s structural features make it a subject of interest in comparative studies with analogs to elucidate substituent-driven properties.

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

3-benzoyl-6-ethoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C18H15NO3/c1-2-22-13-8-9-16-14(10-13)18(21)15(11-19-16)17(20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,21) |

InChI Key |

UMFGVGSWGRJAMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6-ethoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and solvents like ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-ethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different quinoline derivatives.

Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-ethoxyquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to DNA.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their substituent effects are summarized below:

Table 1: Substituent Comparison of 3-Benzoyl-6-ethoxyquinolin-4(1H)-one and Analogs

Key Observations:

Position 3 Substituents: The benzoyl group in the target compound enhances electron-withdrawing effects compared to phenyl or benzyl groups in analogs like 4B and 4E. This may influence reactivity in nucleophilic reactions or binding interactions in biological targets . Benzyl vs.

Position 6 Substituents: Ethoxy vs. Methoxy: The ethoxy group in the target compound increases lipophilicity (logP) compared to methoxy in 4B, which may enhance membrane permeability but reduce metabolic stability due to longer alkyl chains . Ethoxy vs. This highlights a trade-off between lipophilicity and bioavailability .

Electronic and Spectroscopic Comparisons

- NMR Chemical Shifts :

- Streptochlorin () and p-334 () demonstrate pH-dependent ¹H/¹³C chemical shifts, suggesting substituent-sensitive electronic environments. The ethoxy and benzoyl groups in the target compound likely cause distinct shifts compared to methoxy or chloro substituents in analogs .

- For example, the ethoxy group’s electron-donating inductive effect may upfield-shift adjacent protons, whereas benzoyl’s electron-withdrawing nature could deshield nearby carbons .

- Streptochlorin () and p-334 () demonstrate pH-dependent ¹H/¹³C chemical shifts, suggesting substituent-sensitive electronic environments. The ethoxy and benzoyl groups in the target compound likely cause distinct shifts compared to methoxy or chloro substituents in analogs .

Biological Activity

3-Benzoyl-6-ethoxyquinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The molecular formula is C_17H_15NO_3, and it features a benzoyl group and an ethoxy substituent on the quinoline scaffold.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cell cycle regulation. Notably, it has been shown to target cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation.

| Target Enzyme | Effect | Reference |

|---|---|---|

| Cyclin-dependent kinase 2 (CDK2) | Inhibition leading to cell cycle arrest | |

| Other CDKs | Potential inhibition |

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer : Induces apoptosis in MCF-7 cells.

- Ovarian Cancer : Inhibits growth in A2780 cells.

- Colon Cancer : Shows promising results against HT29 cells.

Table 2: Cytotoxicity Data

Case Studies

-

Study on Breast Cancer :

- A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer. The compound was administered at a dose of 20 mg/kg body weight for 21 days, resulting in a significant decrease in tumor volume compared to control groups.

-

Ovarian Cancer Research :

- In another study, the compound was tested on ovarian cancer models, revealing its ability to induce apoptosis through the activation of caspase pathways. The findings suggest that it could serve as a potential therapeutic agent for treating resistant ovarian tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.